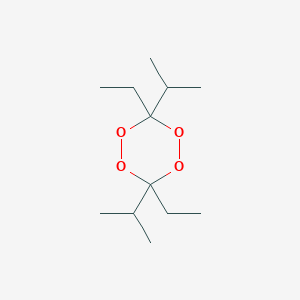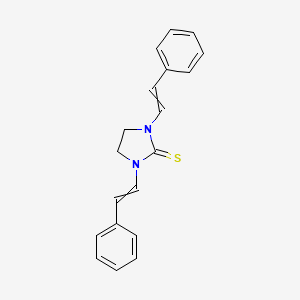
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione is a heterocyclic compound that belongs to the class of imidazolidine-2-thiones. This compound is characterized by the presence of two phenylethenyl groups attached to the imidazolidine ring, which contains a sulfur atom at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-phenylethenyl)imidazolidine-2-thione typically involves the reaction of (S)-1-phenylethanamine with 1,2-dibromoethane. This reaction is carried out in a pressure vessel at elevated temperatures (around 120°C) for several hours, resulting in the formation of the desired compound . The reaction conditions are crucial to ensure the formation of the imidazolidine ring and the incorporation of the phenylethenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the imidazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or other reduced derivatives.
Substitution: The phenylethenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-phenylethenyl)imidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The sulfur atom in the imidazolidine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenylethenyl groups can interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2-thione: A simpler analog without the phenylethenyl groups, exhibiting similar but less potent biological activities.
Benzimidazolidine-2-thione: Contains a benzene ring fused to the imidazolidine ring, showing enhanced stability and biological activity.
Thiazolidine-2-thione: Contains a sulfur atom in the ring, similar to imidazolidine-2-thione, but with different electronic properties and reactivity.
Uniqueness
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione is unique due to the presence of the phenylethenyl groups, which enhance its biological activity and binding affinity to molecular targets. This compound also exhibits a broader range of chemical reactivity compared to its simpler analogs, making it a valuable tool in various fields of scientific research .
Propriétés
Numéro CAS |
878886-34-1 |
|---|---|
Formule moléculaire |
C19H18N2S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1,3-bis(2-phenylethenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C19H18N2S/c22-19-20(13-11-17-7-3-1-4-8-17)15-16-21(19)14-12-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Clé InChI |
UBYRDDJPBPVDRV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=S)N1C=CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


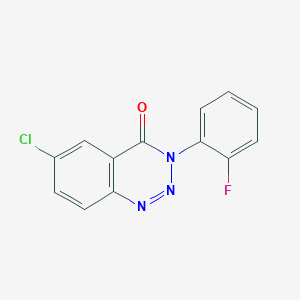
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)

![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

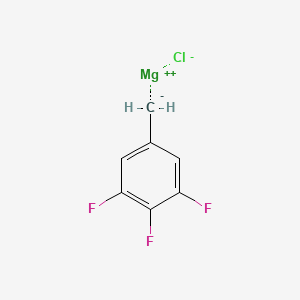
![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)
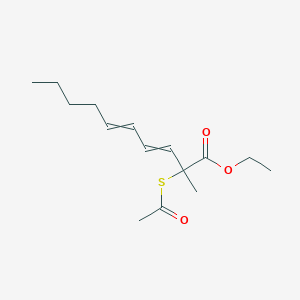
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
